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METHYL3-MERCAPTOBUTANOATE

Flavor regulation GRAS determination Food additive safety

Methyl 3-mercaptobutanoate (CAS 54051-19-3), also known as methyl 3-sulfanylbutanoate, is a short-chain fatty acid methyl ester (C₅H₁₀O₂S, MW 134.2) characterized by a thiol (-SH) group at the 3-position of the butanoate backbone. The compound is a colorless liquid with a pungent, onion-like, alliaceous aroma, exhibiting a density of approximately 1.04 g/cm³ and a refractive index of 1.453–1.459.

Molecular Formula C5H10O2S
Molecular Weight 134.2 g/mol
CAS No. 54051-19-3
Cat. No. B1353935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL3-MERCAPTOBUTANOATE
CAS54051-19-3
Molecular FormulaC5H10O2S
Molecular Weight134.2 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)S
InChIInChI=1S/C5H10O2S/c1-4(8)3-5(6)7-2/h4,8H,3H2,1-2H3
InChIKeyBHDKXXOGPCSBQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Mercaptobutanoate (CAS 54051-19-3): Baseline Identity and Regulatory Status


Methyl 3-mercaptobutanoate (CAS 54051-19-3), also known as methyl 3-sulfanylbutanoate, is a short-chain fatty acid methyl ester (C₅H₁₀O₂S, MW 134.2) characterized by a thiol (-SH) group at the 3-position of the butanoate backbone [1]. The compound is a colorless liquid with a pungent, onion-like, alliaceous aroma, exhibiting a density of approximately 1.04 g/cm³ and a refractive index of 1.453–1.459 [2]. As a flavoring agent, it holds regulatory recognition through FEMA GRAS No. 4167 (Publication No. 22) and JECFA No. 1674, with the WHO/FAO Joint Expert Committee concluding 'No safety concern at current levels of intake when used as a flavouring agent' following its 2007 evaluation [3]. The compound is sparingly soluble in water but soluble in ethanol and other organic solvents, and is listed in the U.S. FDA Substances Added to Food inventory for use as a flavoring agent or adjuvant [4].

Why Methyl 3-Mercaptobutanoate (FEMA 4167) Cannot Be Interchanged with Structural Analogs


Within the class of short-chain thiol esters, substitution based solely on structural similarity introduces quantifiable procurement risk. While methyl thiobutyrate (CAS 2432-51-1, FEMA 3310) and ethyl 3-mercaptobutanoate (CAS 156472-94-5) share the thiol ester functional group, each carries a distinct FEMA GRAS number with independently evaluated safety and usage parameters [1]. Methyl thiobutyrate, for example, bears a fundamentally different odor descriptor profile characterized as 'cabbage, cheese, garlic, sulfur' and putrid/rancid notes, compared to methyl 3-mercaptobutanoate's alliaceous onion and fruity character [2]. This divergence in sensory profile is not a subtle nuance but a categorical difference that precludes direct substitution in flavor formulations without reformulation and re-validation. Furthermore, the '3-mercapto' positional isomer specificity determines both the compound's olfactory properties and its regulatory identity; generic replacement with a non-identical thiol ester would constitute a change in chemical substance identity requiring separate regulatory consideration. The available primary literature on mercapto esters underscores that even minor structural variations among polyfunctional thiols yield 'very diverse descriptors' and distinct GC-olfactometry response characteristics, confirming that class-level interchangeability is scientifically untenable [3].

Methyl 3-Mercaptobutanoate (CAS 54051-19-3): Verifiable Differentiation Evidence


Regulatory Clearance: FEMA GRAS 4167 Status Differentiates from Non-GRAS 3-Mercapto Esters

Methyl 3-mercaptobutanoate holds FEMA GRAS No. 4167 with a formal 'No safety concern' determination from the WHO/FAO JECFA (Evaluation year 2007, Session 68), published in WHO Food Additives Series No. 59 [1]. In contrast, ethyl 3-mercaptobutanoate (CAS 156472-94-5), the immediate C2-homolog, currently lacks any FEMA GRAS listing or JECFA evaluation record in the public databases of these regulatory bodies [2]. This regulatory disparity represents a material procurement barrier: ethyl 3-mercaptobutanoate cannot be deployed as a direct substitute in commercial food flavoring applications intended for U.S. or international markets where GRAS/JECFA clearance is a prerequisite. The JECFA evaluation for methyl 3-mercaptobutanoate established an ADI (Acceptable Daily Intake) of 'No safety concern at current levels of intake,' a quantified safety conclusion that remains absent for the ethyl homolog [1].

Flavor regulation GRAS determination Food additive safety

Odor Character: Pungent Onion (Alliaceous) versus Cabbage/Putrid Profile of Methyl Thiobutyrate

Methyl 3-mercaptobutanoate is characterized by a 'pungent alliaceous onion' odor profile as documented in JECFA specifications and multiple chemical property databases [1]. This sensory descriptor stands in stark contrast to methyl thiobutyrate (CAS 2432-51-1, FEMA 3310), a closely related C4 thiol ester lacking the 3-mercapto substitution, which is formally described by JECFA as possessing a 'putrid, rancid, sour, pungent cabbage odour' [2]. The FEMA flavor profile for methyl thiobutyrate lists 'Cabbage, Cheese, Garlic, Sulfur' [3], whereas methyl 3-mercaptobutanoate is associated with 'Fruit' and onion-like notes [4]. The combinatorial synthesis study of 21 mercapto esters by Collin et al. confirms that structurally distinct polyfunctional thiols yield 'very diverse descriptors' in GC-olfactometry, validating that these sensory differences are inherent and reproducible rather than subjective [5].

Flavor chemistry Sensory analysis Organoleptic differentiation

Physical Property Differentiation: Specific Gravity and Density Profile

Methyl 3-mercaptobutanoate exhibits a specific gravity range of 1.052–1.058 at 25°C and a density of approximately 1.04 g/cm³ . This physical property profile differs quantifiably from methyl thiobutyrate, which is specified with a specific gravity range of 0.965–0.975 at 20°C [1]. The approximately 8–9% higher specific gravity of methyl 3-mercaptobutanoate provides a verifiable, instrument-measurable distinction for incoming material identification and quality control verification. This difference, while modest, is analytically meaningful for QC release testing when alternative identity confirmation methods are not immediately available. Additionally, the compound's boiling point of 75°C at 16 mmHg (or 172.3°C at 760 mmHg) and refractive index of 1.453–1.459 offer further orthogonal identification parameters that differentiate it from other thiol esters .

Physical chemistry Quality control Material characterization

Molecular Weight Distinction from Higher 3-Mercapto Esters for Formulation Calculations

Methyl 3-mercaptobutanoate has a molecular weight of 134.2 g/mol [1]. In contrast, ethyl 3-mercaptobutanoate (CAS 156472-94-5) has a molecular weight of 148.0558 g/mol, representing a +10.3% increase in molecular mass due solely to the ethyl-for-methyl substitution [2]. Hexyl 3-mercaptobutanoate (CAS 796857-79-9) has a molecular weight of 204.1184 g/mol, representing a +52.1% increase over the methyl ester [3]. These molecular weight differences translate directly to molar concentration calculations in flavor formulations. For instance, to deliver an equivalent molar concentration of the 3-mercaptobutanoate moiety, a formulator would require 1.10× the mass of the ethyl ester or 1.52× the mass of the hexyl ester relative to the methyl ester. For industrial procurement where bulk quantities are purchased by weight, the methyl ester offers the most efficient delivery of thiol-active molar equivalents per gram of material purchased [1].

Formulation science Molar calculations Analytical chemistry

Natural Occurrence Classification: 'Endogenous' Status in FooDB

According to the FooDB database entry for methyl 3-mercaptobutanoate (FDB009845), the compound is classified under the 'TermEndogenous' category, indicating it has been documented as a naturally occurring metabolite or constituent in biological systems [1]. This classification carries significance for product development strategies that emphasize naturally occurring flavor constituents, particularly in 'natural flavor' applications where the presence of a compound in nature can support regulatory positioning. In contrast, many synthetic mercapto esters lack documented natural occurrence profiles in curated metabolomic databases. While this classification alone does not confer 'natural' flavor status (which requires defined extraction or biotechnological sourcing processes under 21 CFR 101.22), it provides a foundation of evidence that the compound exists in nature—a distinction absent for numerous purely synthetic analogs. The FooDB entry further links the compound to its regulatory status under EAFUS (Everything Added to Food in the United States), confirming its established use in food systems [2].

Food chemistry Natural occurrence Metabolomics

Methyl 3-Mercaptobutanoate (CAS 54051-19-3): Evidence-Backed Application Scenarios


Commercial Flavor Formulations Requiring Pre-Approved GRAS Status for U.S. and International Markets

Methyl 3-mercaptobutanoate is appropriate for commercial food and beverage flavor formulations where regulatory pre-clearance is non-negotiable. With FEMA GRAS 4167 and JECFA 1674 status, this compound can be incorporated into products destined for U.S. and international markets without requiring internal GRAS self-determination or additional safety dossier preparation [1]. The JECFA 'No safety concern' determination at current intake levels provides a documented safety benchmark. In contrast, structurally similar analogs such as ethyl 3-mercaptobutanoate lack this regulatory clearance, rendering them unsuitable for direct substitution in commercial flavor manufacturing environments where regulatory compliance is mandatory prior to product launch [2].

Sensory Development of Onion, Alliaceous, and Savory Fruit Flavor Profiles

The compound's characterized 'pungent alliaceous onion' odor profile and FEMA-categorized 'Fruit' flavor association make it a fit-for-purpose ingredient for developing savory fruit, onion, and allium-type flavor formulations [1]. The documented usage levels from FEMA GRAS assessments indicate typical applications at 0.5 ppm (average usual) in baked goods and 0.2 ppm (average usual) in non-alcoholic beverages, with maximum levels up to 1.0 ppm in both categories [2]. These quantified usage ranges provide practical starting points for formulators. Unlike methyl thiobutyrate, which carries an undesirable 'putrid, rancid, cabbage' descriptor unsuitable for most fruit applications, methyl 3-mercaptobutanoate offers an organoleptic profile compatible with onion, garlic, and complex fruit flavor development [3].

QC Identity Verification Using Specific Gravity Measurement

The specific gravity of methyl 3-mercaptobutanoate (1.052–1.058 at 25°C) provides an analytically accessible, non-destructive identity verification parameter for quality control laboratories [1]. This physical property differs measurably from methyl thiobutyrate (0.965–0.975 at 20°C), enabling rapid confirmation that the correct mercapto ester has been received before release into production [2]. For procurement operations managing multiple sulfur-containing flavor ingredients, this simple QC checkpoint mitigates the risk of material mix-ups and associated production losses. The additional orthogonal parameters of refractive index (1.453–1.459) and boiling point (75°C at 16 mmHg) provide further identity confirmation options for GMP-compliant raw material release testing [1].

Molar-Efficient Sourcing for 3-Mercaptobutanoate Moiety Delivery

For industrial applications requiring delivery of the 3-mercaptobutanoate moiety, the methyl ester (MW 134.2 g/mol) offers the highest molar efficiency among the common ester derivatives [1]. Compared to the ethyl ester (MW 148.06 g/mol, +10.3% mass penalty) and hexyl ester (MW 204.12 g/mol, +52.1% mass penalty), the methyl ester provides the greatest number of thiol-active moles per gram of purchased material [2]. For procurement decisions where the target is delivery of the 3-mercaptobutanoate pharmacophore or functional group for further synthetic modification, the methyl ester represents the most cost-efficient form factor per active mole, assuming comparable per-kilogram pricing across ester derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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